2-Amino-3-methyl-3H-indol-3-ol

Description

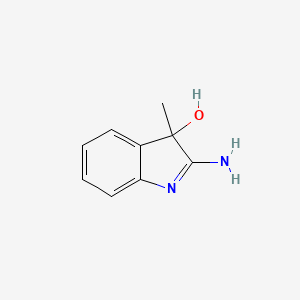

2-Amino-3-methyl-3H-indol-3-ol is an indole derivative characterized by an amino (-NH₂) group at position 2, a methyl (-CH₃) group at position 3, and a hydroxyl (-OH) group at position 3 of the indole ring. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic framework .

Properties

CAS No. |

42095-81-8 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-3-methylindol-3-ol |

InChI |

InChI=1S/C9H10N2O/c1-9(12)6-4-2-3-5-7(6)11-8(9)10/h2-5,12H,1H3,(H2,10,11) |

InChI Key |

QAEDJTUHVZEUFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-3-methyl-3H-indol-3-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-3-methyl-3H-indol-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-Amino-3-methyl-3H-indol-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-indol-3-ol involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes. For instance, it can act as an inhibitor for certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-methyl-3H-indol-3-ol with key indole derivatives, focusing on synthesis routes, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

(a) 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine

- Substituents : Methyl group at position 2, oxadiazole-2-amine at position 3.

- Synthesis: Prepared via refluxing 2-methyl-1H-indol-3-carbohydrazide with cyanogen bromide in ethanol, followed by neutralization and recrystallization .

(b) 3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol

- Substituents : Triazole-linked methoxyphenyl group at position 3, hydroxyl at position 4.

- Synthesis : Copper-catalyzed click reaction in PEG-400:DMF, yielding 30% after extraction and purification .

- Key Differences : The triazole moiety enhances metabolic stability, while the hydroxyl group’s position (5 vs. 3) may alter solubility and antioxidant activity.

(c) 2-(6-Methyl-1H-indol-3-yl)acetic acid

- Substituents : Methyl at position 6, acetic acid at position 3.

- Properties: Molecular weight 189.21; classified as non-hazardous under GHS .

- Key Differences: The carboxylic acid group increases hydrophilicity compared to the amino-hydroxyl combination in the target compound.

Key Observations :

Physicochemical and Spectral Properties

Molecular Weight and Solubility

- This compound: Estimated molecular weight ~178.2 g/mol (based on C₉H₁₀N₂O₂). Likely moderate solubility in polar solvents due to -NH₂ and -OH groups.

- 3-Amino-7-methylindolin-2-one hydrochloride: MW 226.7 g/mol; hydrochloride salt improves water solubility .

- 2-(6-Methyl-1H-indol-3-yl)acetic acid : MW 189.21 g/mol; higher solubility in aqueous bases due to carboxylic acid .

NMR and Mass Spectrometry

Biological Activity

2-Amino-3-methyl-3H-indol-3-ol, also known as 2-Aminoindole, is a compound with significant biological activities attributed to its unique indole structure. This article explores its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of approximately 162.19 g/mol. Its structure features an amino group at the second position and a hydroxyl group at the third position of the indole ring, contributing to its reactivity and biological activity.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is essential for preventing cellular damage associated with numerous diseases.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various pathogens:

- Staphylococcus aureus : In studies, this compound showed effective inhibition against both methicillin-sensitive and methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .

- Mycobacterium tuberculosis : The compound has also been evaluated for its activity against this pathogen, showing promising results in inhibiting its growth .

The following table summarizes the antimicrobial efficacy of this compound against different pathogens:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1 | High |

| Mycobacterium tuberculosis | TBD | Promising |

| Candida albicans | TBD | Moderate |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to inhibit neurotoxicity induced by oxidative stress in neuronal cell lines, suggesting a role in protecting against neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study on the structural relationship of indole derivatives revealed that modifications to the indole core can enhance antimicrobial activity. The synthesized derivatives of this compound showed improved binding affinity to bacterial proteins, enhancing their efficacy against resistant strains .

- Neuroprotection : In a model using SH-SY5Y cells, treatment with this compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative disorders .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates. Its applications extend beyond pharmaceuticals into agricultural practices as a potential biopesticide due to its biological activity against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.